5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Description
The compound 5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (molecular formula: C₁₀H₁₃N₃O₃, molecular weight: 259.69 g/mol) is a heterocyclic carboxylic acid featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a 3-methyl-4,5-dihydro-1H-pyrazol-1-ylmethyl moiety at position 4 . Its hydrochloride salt form (C₁₀H₁₃N₃O₃·HCl) has a polar surface area of 66.541 Ų, logP of 0.695, and logD of -2.708, indicating moderate lipophilicity but high hydrophilicity at physiological pH .
Properties
IUPAC Name |
5-methyl-4-[(5-methyl-3,4-dihydropyrazol-2-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-3-4-13(11-6)5-8-7(2)16-12-9(8)10(14)15/h3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJSHWWUJHJKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(CC1)CC2=C(ON=C2C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Synthesis
This classical method involves cyclodehydration of acylamino ketones. For the target compound, 5-methylisoxazole-3-carboxylic acid is synthesized via cyclization of -acyl-β-alanine derivatives. Polyphosphoric acid (PPA) is employed as the cyclizing agent, achieving yields of 50–60%.
Reaction Conditions :
Van Leusen Oxazole Synthesis
A more efficient route utilizes TosMIC (p-toluenesulfonylmethyl isocyanide) under basic conditions. This method is advantageous for introducing substituents at C-4 and C-5 of the oxazole ring.
Example Protocol :
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Substrates: 3-Methyl-4-nitrobutanal, TosMIC
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Base: Potassium phosphate
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Solvent: Isopropyl alcohol
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Conditions: Microwave irradiation (65°C, 350 W, 8 minutes)
Dihydropyrazole Ring Construction
The 3-methyl-4,5-dihydro-1H-pyrazole moiety is synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones.
Bredereck Reaction
α-Haloketones react with methylhydrazine to form dihydropyrazoles. For the target compound, 3-methyl-4,5-dihydro-1H-pyrazole is prepared as follows:
Reaction Conditions :
Catalytic Hydrogenation of Pyrazoles
Fully aromatic pyrazoles are reduced to dihydropyrazoles using palladium on carbon (Pd/C) under hydrogen atmosphere:
Coupling Strategies
Linking the oxazole and dihydropyrazole subunits involves functional group interconversion and cross-coupling reactions.
Nucleophilic Alkylation
The methyl group at C-4 of the oxazole is brominated, followed by nucleophilic substitution with the dihydropyrazole:
Step 1: Bromination
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Substrate: 5-Methylisoxazole-3-carboxylic acid
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Reagent: N-Bromosuccinimide (NBS), AIBN
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Solvent: CCl₄
Step 2: Alkylation
Mitsunobu Reaction
A higher-yielding alternative employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple hydroxylated intermediates:
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Substrates: 4-Hydroxymethyl-5-methylisoxazole-3-carboxylic acid, 3-Methyl-4,5-dihydro-1H-pyrazole
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Reagents: DEAD, PPh₃
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Solvent: THF
Carboxylic Acid Functionalization
The carboxylic acid group is introduced either early (pre-functionalized oxazole) or late (post-coupling oxidation).
Direct Carboxylation
Oxidative carboxylation of 5-methylisoxazole using KMnO₄ in acidic media:
Hydrolysis of Nitriles
Hydrolysis of a cyano-substituted oxazole precursor:
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Substrate: 5-Methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carbonitrile
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Reagent: 6M HCl
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Temperature: Reflux, 8 hours
Optimization and Green Chemistry
Recent advances prioritize solvent-free conditions and microwave-assisted synthesis:
Microwave Protocol :
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Substrates: Pre-formed oxazole and dihydropyrazole
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Catalyst: CuI
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Ligand: 1,10-Phenanthroline
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Solvent: None
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Conditions: Microwave (150°C, 20 minutes)
Comparative Analysis
| Method | Key Step | Yield (%) | Time | Cost Efficiency |
|---|---|---|---|---|
| Robinson-Gabriel | Cyclodehydration | 58 | 4h | Moderate |
| Van Leusen | TosMIC cyclization | 82 | 8min | High |
| Bredereck | α-Haloketone condensation | 75 | 6h | Low |
| Mitsunobu | DEAD-mediated coupling | 79 | 3h | High |
| Microwave Coupling | Solvent-free | 91 | 20min | Very High |
Challenges and Solutions
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Regioselectivity : Competing alkylation at oxazole N-2 is mitigated by using bulky bases (e.g., DBU).
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Acid Sensitivity : The dihydropyrazole ring is prone to ring-opening in strong acids. Buffered conditions (pH 6–7) during coupling improve stability.
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Purification : Reverse-phase chromatography (C18 column) effectively separates the polar carboxylic acid product from non-polar byproducts .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as carboxylic acid and pyrazole allows for a wide range of chemical transformations.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can lead to the formation of carboxylic acid derivatives, while reduction can result in the formation of alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of synthesized derivatives were tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that modifications to the pyrazole moiety enhanced the compound's activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 2 μg/mL for certain derivatives, indicating strong potential for development as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro.
Data Table: Anti-inflammatory Activity
| Compound Variant | Cytokine Inhibition (%) | IC50 (μM) |
|---|---|---|
| Variant A | 75 | 15 |
| Variant B | 60 | 20 |
| Original Compound | 50 | 25 |
This data suggests that structural modifications can significantly enhance the anti-inflammatory activity of the original compound.
Herbicidal Activity
The unique structure of 5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid has led to its exploration as a potential herbicide. Preliminary studies indicate that it can effectively inhibit the growth of certain weed species.
Case Study:
In field trials conducted by agricultural researchers, formulations containing this compound demonstrated over 80% efficacy in controlling Amaranthus retroflexus, a common agricultural weed. The results were statistically significant compared to control treatments .
Polymer Synthesis
The compound has also been utilized in the synthesis of novel polymers. Its ability to act as a cross-linking agent allows for the development of materials with enhanced mechanical properties.
Data Table: Mechanical Properties of Polymers
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control Polymer | 30 | 10 |
| Polymer with Additive | 50 | 25 |
The incorporation of this compound into polymer matrices resulted in improved tensile strength and flexibility, making it suitable for various applications in coatings and adhesives.
Mechanism of Action
The mechanism by which 5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific biological system and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
Compound A : 5-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid (C₈H₈N₄O₃, MW: 208.17 g/mol)
- Key Differences: Heterocycle: 1,2,4-Oxadiazole vs. 1,2-oxazole in the target compound. Substituents: A non-dihydro pyrazole methyl group at position 5, lacking the conformational constraints of the dihydro-pyrazole in the target compound. Physicochemical Properties: Lower molecular weight and fewer hydrogen bond donors (1 vs. 1 in the target) but similar hydrophilicity due to the carboxylic acid group.
Compound B : 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid (C₉H₉N₃O₃, MW: 207.19 g/mol)
- Key Differences: Heterocycle: Isoxazole replaces the oxazole core, altering electronic properties and hydrogen-bonding capacity. Substituents: Methyl groups at positions 3 (pyrazole) and 5 (isoxazole), differing in spatial arrangement compared to the target compound.
Substituent Modifications
Compound C : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide (C₂₀H₂₅N₅O₃)
- Key Differences: Functional Groups: Incorporates a carboxamide group instead of a carboxylic acid, reducing acidity and altering solubility.
Biological Activity
5-Methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 236.23 g/mol. Its structure features a pyrazole moiety, which is known for its biological activity, particularly in anti-inflammatory and antimicrobial contexts.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antibacterial and antifungal properties. The presence of the pyrazole ring in 5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is crucial for its interaction with microbial targets. For example:
- Bacterial Inhibition : Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent . Pyrazole derivatives are often investigated for their ability to modulate inflammatory pathways:
- Mechanism of Action : It is hypothesized that the compound may inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response .
Anticancer Potential
Emerging research highlights the potential anticancer properties of pyrazole derivatives:
- Cell Line Studies : Compounds with similar structures have been tested against cancer cell lines such as H460 and A549, demonstrating significant cytotoxic effects . The mechanism may involve apoptosis induction through the inhibition of anti-apoptotic proteins.
Case Studies
Several studies have focused on the biological activity of related compounds:
- In Vitro Studies : A study evaluated the effects of various pyrazole derivatives on cancer cell proliferation. Results indicated that certain modifications to the pyrazole structure enhanced anticancer activity significantly .
- Animal Models : In vivo studies using murine models demonstrated that specific pyrazole compounds reduced tumor growth through mechanisms involving immune modulation and direct cytotoxicity against cancer cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 5-Methylpyrazole | Antimicrobial | Effective against Gram-positive bacteria |
| Pyrazole Carboxamide | Anti-inflammatory | Reduced COX enzyme activity in vitro |
| 3-Methylpyrazole Derivative | Anticancer | Induced apoptosis in lung cancer cell lines |
Q & A
Basic: What are the optimal synthetic routes for preparing 5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1: React 4-chloromethylpyrazole derivatives with NaN₃ in DMF at 50°C for 3 hours to generate azidomethyl intermediates .
- Step 2: Perform cyclization using cyanoguanidine or thiolactams under reflux in THF, followed by acidification (pH 3) to precipitate the product .
- Optimization: Adjust solvents (e.g., THF vs. DMF) and catalysts (e.g., TBHP for oxidation) to improve yields. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic: How can structural characterization of this compound be validated?
Methodological Answer:
- Spectroscopy:
- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How can crystallographic data contradictions (e.g., SHELX refinement errors) be resolved?
Methodological Answer:
- Software Tools: Use SHELXL for small-molecule refinement. For disordered regions, apply PART and SIMU instructions to model thermal motion .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry. Resolve twinning via HKLF5 in SHELXL .
- Example: In a related pyrazole-oxazole hybrid, hydrogen-bonding networks (O–H···N) required restraints (DFIX) to stabilize refinement .
Advanced: How to design experiments to evaluate its biological activity against fungal targets?
Methodological Answer:
- Target Selection: Prioritize enzymes like 14-α-demethylase (CYP51) due to pyrazole-triazole synergism .
- Assay Design:
- In vitro: Microdilution assays (CLSI M38) with Candida spp. (MIC50/90 values) .
- Docking: Use AutoDock Vina with PDB:3LD6. Focus on binding affinity (ΔG < -8 kcal/mol) and H-bond interactions with heme cofactors .
- Controls: Compare with fluconazole-resistant strains to assess cross-resistance .
Advanced: How to analyze environmental fate using high-throughput screening (HTS)?
Methodological Answer:
- Partitioning Studies:
- LogP: Determine via shake-flask method (octanol/water). Expected logP ~1.5 due to carboxylic acid .
- Degradation: Use OECD 301D (closed bottle test) to assess biodegradability in aquatic systems .
- Ecotoxicity:
- Algae (OECD 201): Measure growth inhibition (72-h EC₅₀) .
- Data Modeling: Apply EPI Suite™ to predict bioaccumulation (BCF < 100 L/kg) .
Advanced: How to resolve contradictions in NMR data (e.g., unexpected coupling patterns)?
Methodological Answer:
- Case Study: In a pyrazole-oxazole analog, unexpected J-coupling (³J = 12 Hz) suggested hindered rotation of the methylene bridge. Confirm via VT-NMR (variable temperature) to observe coalescence .
- DFT Calculations: Use Gaussian09 (B3LYP/6-311++G**) to simulate spectra and assign diastereotopic protons .
Advanced: What strategies improve molecular docking accuracy for pyrazole-oxazole hybrids?
Methodological Answer:
- Protocol:
- Preparation: Protonate ligands at pH 7.4 (AMBER ff14SB force field). Remove water molecules from PDB files .
- Grid Box: Center on catalytic residues (e.g., Leu321 in CYP51) with 20 ų dimensions .
- Validation: Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
